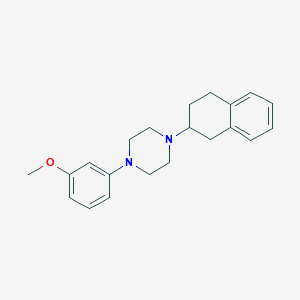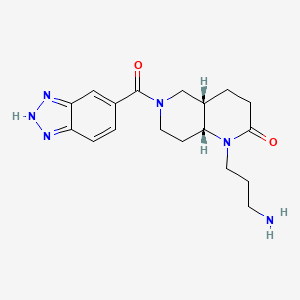
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine, also known as MNTX, is a compound that has been extensively studied for its potential use in various scientific applications. MNTX is a piperazine derivative and has been shown to exhibit a range of biochemical and physiological effects.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine has been extensively studied for its potential use in various scientific applications. One of the most promising applications of this compound is in the field of pain management. This compound has been shown to exhibit potent analgesic effects and has been studied as a potential alternative to opioid-based pain management therapies.
In addition to its potential use in pain management, this compound has also been studied for its potential use in the treatment of other medical conditions. For example, this compound has been shown to exhibit antipsychotic effects and has been studied as a potential treatment for schizophrenia and other related disorders.
Mécanisme D'action
The exact mechanism of action of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine is not fully understood. However, it is believed that this compound acts by binding to and modulating the activity of various receptors in the brain and other tissues. Specifically, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, mood regulation, and cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. In addition to its analgesic and antipsychotic effects, this compound has also been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine in lab experiments is its potency and specificity. This compound has been shown to exhibit potent and selective effects on various receptors, making it an ideal candidate for studying the physiological and biochemical effects of these receptors.
However, one of the major limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine. One area of research could be to further elucidate the exact mechanism of action of this compound and its effects on various receptors in the brain and other tissues.
Another area of research could be to study the potential use of this compound in the treatment of other medical conditions, such as depression, anxiety, and neurodegenerative disorders.
Overall, this compound is a compound that has shown great promise in various scientific applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydro-2-naphthalenyl)piperazine involves the reaction of 1-(3-methoxyphenyl)piperazine with 1,2,3,4-tetrahydro-2-naphthalenamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-4-(1,2,3,4-tetrahydronaphthalen-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-24-21-8-4-7-19(16-21)22-11-13-23(14-12-22)20-10-9-17-5-2-3-6-18(17)15-20/h2-8,16,20H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLSBIJYYBPHBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(tert-butylamino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5317958.png)
![4-({2-[(4-chlorophenyl)thio]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5317960.png)
![6-[2-(3-iodophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5317961.png)
![5-[(benzylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B5317966.png)
![6-methyl-2-(3-phenoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B5317972.png)
![N-{4-[(isobutylamino)sulfonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5317985.png)
![3-methyl-5-(4-nitrophenyl)-3,4-dihydroimidazo[1,2-b][1,2,4]triazol-7-ium perchlorate](/img/structure/B5317993.png)
![4-benzyl-3-ethyl-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5317998.png)
![2-[4-(2,3-dimethylphenyl)-1-piperazinyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5318018.png)

![4-[(dimethylamino)methyl]-1-[5-(4-morpholinylmethyl)-3-furoyl]-4-azepanol](/img/structure/B5318028.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5318032.png)
![4-nitro-2-(trifluoromethyl)benzimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5318037.png)
![6-bromo-3-methyl-2-[(2-phenylethyl)thio]-4(3H)-quinazolinone](/img/structure/B5318048.png)